2-(3-(methylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
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Overview
Description
This compound is a derivative of tetrahydrobenzo[b]thiophene . Tetrahydrobenzo[b]thiophene derivatives are known to be biologically active compounds and many of them are used in anticancer drugs . They are also known to inhibit kinases .
Synthesis Analysis
The synthesis of similar compounds involves reactions with aryldiazonium salts and cyclization reactions with malononitrile or ethyl cyanoacetate . Thiazole derivatives can also be obtained through the reaction of the compound with phenylisothiocyanate followed by heterocyclization with α-halocarbonyl derivatives .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and a bicyclic ring system. The presence of the benzamido and methylsulfonyl groups may contribute to its reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of the benzamido and methylsulfonyl groups. These groups may participate in various types of reactions, including condensation reactions and cyclization reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Thiophene derivatives are generally soluble in organic solvents but insoluble in water .Scientific Research Applications
Heterocyclic Synthesis and Biological Applications
Compounds structurally related to "2-(3-(methylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide" have been explored for their potential in heterocyclic synthesis and biological activities. For instance, the synthesis of thiophene derivatives demonstrates the versatility of thiophene-based compounds in creating a variety of biologically active molecules. These compounds have been studied for their applications as antibiotics and against both Gram-positive and Gram-negative bacteria, highlighting their potential in medicinal chemistry and drug design (Ahmed, 2007).
Nonlinear Optical Materials
The development of conjugated thiophene compounds containing methylsulfonyl and phenylsulfonyl acceptors has been a significant area of research. These compounds exhibit efficient second-order optical nonlinearities, high thermal stability, and good transparency, making them suitable for applications in nonlinear optical materials. This research indicates the potential of sulfone-substituted thiophene compounds in advanced optical technologies (Chou et al., 1996).
Catalytic Applications
Research has also been conducted on the synthesis and catalytic activities of polymers derived from benzene-sulfonate and -carboxylate copper polymers. These materials have shown promise in catalyzing the peroxidative oxidation of cyclohexane under mild conditions, offering insights into their potential use in catalytic processes and the development of environmentally friendly catalytic systems (Hazra et al., 2016).
Adhesion Molecule Inhibition
Another significant application is in the inhibition of E-selectin-, ICAM-1-, and VCAM-1-mediated cell adhesion, which has implications for treating inflammatory diseases. Compounds structurally related to the specified chemical have been identified as potential anti-inflammatory agents by inhibiting the upregulation of these adhesion molecules on the endothelium, demonstrating their potential in therapeutic applications (Boschelli et al., 1995).
Mechanism of Action
Target of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . The specific targets of these compounds can vary widely depending on their structure and functional groups.
Mode of Action
The mode of action of thiophene derivatives can also vary depending on their specific structure and the biological target they interact with. For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene derivatives can affect a variety of biochemical pathways due to their diverse biological activities. For example, anti-inflammatory thiophene derivatives may affect pathways related to inflammation and immune response .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of thiophene derivatives can vary widely depending on their specific structure. These properties can greatly impact a compound’s bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of thiophene derivatives can include changes in cell signaling, gene expression, and cellular metabolism, among others. These changes can lead to the therapeutic effects observed for these compounds .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of thiophene derivatives .
Future Directions
Properties
IUPAC Name |
2-[(3-methylsulfonylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S2/c1-26(23,24)12-7-5-6-11(10-12)17(22)20-18-15(16(19)21)13-8-3-2-4-9-14(13)25-18/h5-7,10H,2-4,8-9H2,1H3,(H2,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYBKFVAJPFYMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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